(E)-N-(benzo[d]thiazol-2-yl)-4-(5-(furan-2-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)butanamide
Description
The compound “(E)-N-(benzo[d]thiazol-2-yl)-4-(5-(furan-2-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)butanamide” is a heterocyclic organic molecule featuring a thiazolidinone core substituted with a furan-2-ylmethylene group, a thioxo moiety, and a benzo[d]thiazole-linked butanamide chain. This structure integrates multiple pharmacophoric elements:
- Thiazolidinone: A well-documented scaffold in medicinal chemistry, associated with antimicrobial, anticancer, and anti-inflammatory activities due to its ability to interact with biological targets like enzymes and receptors .
- Benzothiazole: A privileged structure in drug design, linked to kinase inhibition and apoptosis induction .
Properties
IUPAC Name |
N-(1,3-benzothiazol-2-yl)-4-[(5E)-5-(furan-2-ylmethylidene)-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15N3O3S3/c23-16(21-18-20-13-6-1-2-7-14(13)27-18)8-3-9-22-17(24)15(28-19(22)26)11-12-5-4-10-25-12/h1-2,4-7,10-11H,3,8-9H2,(H,20,21,23)/b15-11+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJCOJVZJUNBECC-RVDMUPIBSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(S2)NC(=O)CCCN3C(=O)C(=CC4=CC=CO4)SC3=S | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)N=C(S2)NC(=O)CCCN3C(=O)/C(=C\C4=CC=CO4)/SC3=S | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15N3O3S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (E)-N-(benzo[d]thiazol-2-yl)-4-(5-(furan-2-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)butanamide is a derivative of thiazolidinone and benzothiazole, which has garnered attention due to its potential biological activities, particularly in the fields of oncology and anti-inflammatory treatments. This article reviews the biological activity of this compound, synthesizing findings from various studies to highlight its efficacy and mechanisms of action.
Chemical Structure
The structural formula of the compound can be represented as follows:
This structure incorporates a benzothiazole moiety and a thiazolidinone ring, which are known for their diverse biological properties.
Biological Activity Overview
Research indicates that compounds containing benzothiazole and thiazolidinone frameworks exhibit significant anticancer , anti-inflammatory , and antioxidant activities. The biological activities of this compound can be summarized as follows:
-
Anticancer Activity
- The compound has been tested against several human cancer cell lines, including MDA-MB-231 (breast cancer), A549 (lung cancer), and HL-60 (leukemia). In vitro studies demonstrated IC50 values ranging from 1.9 µM to 13.51 µM, indicating potent cytotoxic effects against these cancer types .
- Mechanistic studies suggest that the compound induces apoptosis in cancer cells through the activation of caspases and modulation of cell cycle proteins .
-
Anti-inflammatory Effects
- The compound has shown significant inhibition of pro-inflammatory cytokines such as IL-6 and TNF-α in cellular models. This suggests a potential application in treating inflammatory diseases .
- In animal models, it reduced edema formation and pain responses, indicating its efficacy as an anti-inflammatory agent .
- Antioxidant Properties
Case Studies
Several case studies have highlighted the biological effects of this compound:
- Study on Breast Cancer Cells
- Inflammation Model
Data Table
The following table summarizes key biological activities along with their respective IC50 values for various assays:
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound belongs to a class of thiazolidinone derivatives with modifications at the 3-, 4-, and 5-positions. Below is a comparative analysis with structurally related compounds from the evidence:
Key Observations
Structural Modifications and Bioactivity: The furan-2-ylmethylene group in the target compound may enhance solubility compared to phenyl-substituted analogs (e.g., compound 6), which could improve bioavailability . Benzothiazole substitution (target compound) vs.
Synthetic Efficiency :
- Compound 8a (80% yield) and 6 (70% yield) were synthesized via reflux with active methylene compounds or hydroxylamine, suggesting the target compound’s synthesis may require similar conditions .
- The absence of reported yields for the target compound highlights a gap in current literature compared to well-documented analogs .
Thermal Stability :
- High melting points (e.g., 290°C for 8a) correlate with crystallinity induced by acetylpyridine groups. The target compound’s furan substituent may lower thermal stability due to reduced symmetry .
Spectroscopic Signatures: IR peaks at 1600–1700 cm⁻¹ (C=O/C=S) and NMR aromatic shifts (δ 7.3–8.4) are consistent across thiazolidinone derivatives, confirming core structural integrity .
Table 2: Hypothetical Bioactivity Comparison
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
